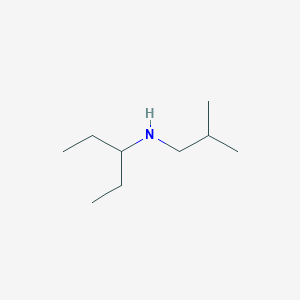
(2-Methylpropyl)(pentan-3-yl)amine
描述
(2-Methylpropyl)(pentan-3-yl)amine is an organic compound with the molecular formula C(9)H({21})N It is a secondary amine, characterized by the presence of an amine group attached to a 2-methylpropyl and a pentan-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (2-Methylpropyl)(pentan-3-yl)amine involves the reductive amination of 2-methylpropanal with pentan-3-amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH(_3)CN) or hydrogen gas (H(_2)) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Alkylation of Amines: : Another method involves the alkylation of pentan-3-amine with 2-methylpropyl halides (e.g., 2-methylpropyl chloride) under basic conditions. This reaction often uses a base such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
-
Oxidation: : (2-Methylpropyl)(pentan-3-yl)amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.
-
Reduction: : The compound can be reduced to form primary amines or other derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), peracids.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
Chemistry
In organic synthesis, (2-Methylpropyl)(pentan-3-yl)amine is used as an intermediate for the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of secondary amines on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its structural features may be exploited to design molecules with desired pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals. Its amine group allows for various functionalizations, making it versatile for different applications.
作用机制
The mechanism by which (2-Methylpropyl)(pentan-3-yl)amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The specific pathways involved would depend on the context of its use, whether in a chemical reaction or a biological system.
相似化合物的比较
Similar Compounds
(2-Methylpropyl)(butan-2-yl)amine: Similar structure but with a butan-2-yl group instead of a pentan-3-yl group.
(2-Methylpropyl)(hexan-3-yl)amine: Similar structure but with a hexan-3-yl group instead of a pentan-3-yl group.
(2-Methylpropyl)(ethyl)amine: Similar structure but with an ethyl group instead of a pentan-3-yl group.
Uniqueness
(2-Methylpropyl)(pentan-3-yl)amine is unique due to its specific combination of 2-methylpropyl and pentan-3-yl groups. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill as effectively.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields.
属性
IUPAC Name |
N-(2-methylpropyl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-5-9(6-2)10-7-8(3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLLWBRDZNXWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


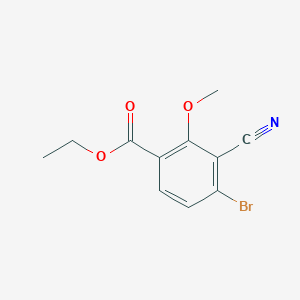

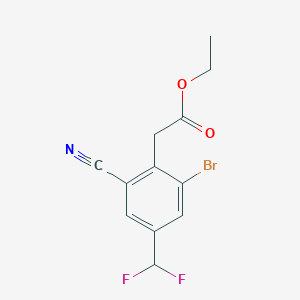
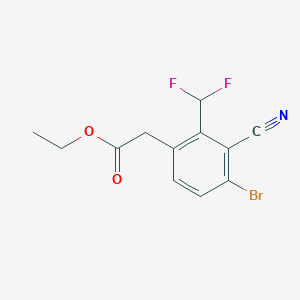
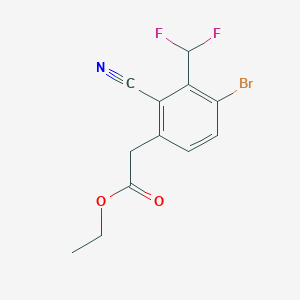
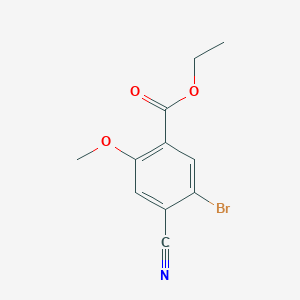
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
amine](/img/structure/B1414665.png)
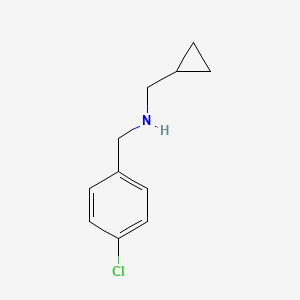
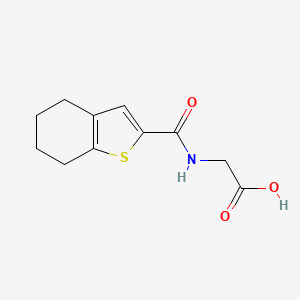
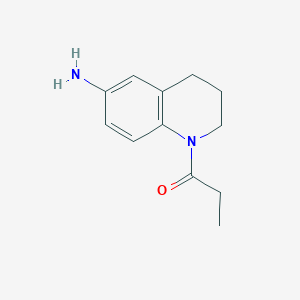
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
